molecular formula C16H13NO B8363284 (2-Phenylquinolin-3-yl)methanol

(2-Phenylquinolin-3-yl)methanol

Cat. No.: B8363284
M. Wt: 235.28 g/mol
InChI Key: GTQZINZLWXGEIW-UHFFFAOYSA-N
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Description

(2-Phenylquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(2-phenylquinolin-3-yl)methanol

InChI

InChI=1S/C16H13NO/c18-11-14-10-13-8-4-5-9-15(13)17-16(14)12-6-2-1-3-7-12/h1-10,18H,11H2

InChI Key

GTQZINZLWXGEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (45 mg, 1.18 mmol) was added to a solution of 2-phenyl-quinoline-3-carbaldehyde (212 mg, 0.91 mmol) in MeOH (7 mL) and the reaction mixture was stirred at r.t. for 1 h. The reaction was quenched by the addition of glacial AcOH (0.1 mL) and the solvent was removed in vacuo. The residue was partitioned between EtOAc and 10% aqueous K2CO3 solution. The organic phase was dried (MgSO4) and the solvent removed in vacuo to give the title compound (quantitative) as a clear oil which crystallized on standing to a yellow solid. δH (CDCl3) 8.32 (s, 1H), 8.12-8.19 (m, 1H), 7.80-7.86 (m, 1H), 7.67-7.74 (m, 1H), 7.50-7.59 (m, 3H), 7.37-7.47 (m, 3H), 4.71 (s, 2H), 2.76 (br. s, 1H). LCMS (ES+) 236.1 (M+H)+, RT 3.04 minutes (Method 4).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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